Coatline B
Description
Historical Context of Coatline B Discovery and Early Investigations
The historical context of Coatline B is closely tied to the study of Lignum nephriticum, a wood known since the 16th century for the striking blue fluorescence of its aqueous infusion. researchgate.netrsc.orgacs.orgacs.org Early scientists and naturalists, including notable figures such as Kircher, Grimaldi, Boyle, and Newton, investigated the unusual optical properties of this wood. researchgate.netacs.org While the botanical origin of Lignum nephriticum was initially unclear in Europe, it was later identified as primarily originating from Eysenhardtia polystachya, a tree native to Mexico. researchgate.netacs.orgacs.orgnih.gov
Pre-Hispanic Indian doctors in Mexico were aware of the blue color of the infusion from "Coatli" wood, which they used to treat urinary ailments. researchgate.netnih.gov This wood was obtained from Eysenhardtia species. researchgate.net Although Coatline B itself is described as non-fluorescent, early investigations into the components of Eysenhardtia polystachya revealed that Coatline B is a key precursor to the fluorescent compound responsible for the blue emission. rsc.orgacs.orgacs.org The transformation of Coatline B into the strongly fluorescent product, matlaline, occurs in slightly alkaline water. rsc.orgacs.orgacs.orgspringermedizin.deucsb.eduresearchgate.net This historical observation of fluorescence from Lignum nephriticum infusion provided an early, albeit indirect, impetus for the eventual chemical investigation and isolation of compounds like Coatline B.
Natural Occurrence and Isolation of Coatline B from Biological Sources
Coatline B is a naturally occurring compound found predominantly in plants. sigmaaldrich.comweibosci.comsigmaaldrich.com The primary biological source identified in academic literature is Eysenhardtia polystachya, a tree belonging to the Leguminosae family. researchgate.netacs.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net It has also been reported to be present in Cassia nomame. sigmaaldrich.comsigmaaldrich.com
Isolation of Coatline B typically involves extraction from the wood, bark, or trunks of these plants. nih.govresearchgate.netresearchgate.net For instance, methanolic extracts of Eysenhardtia polystachya have been used for the isolation of Coatline B. springermedizin.deresearchgate.netresearchgate.net Early isolation efforts from water extracts of E. polystachya identified Coatline A and Coatline B as non-fluorescent C-glucosyl dihydrochalcones. acs.org
Detailed research findings on isolation methods highlight techniques such as solvent extraction followed by purification steps. One study mentions obtaining significant yields from different organic extracts of E. polystachya, with a substantial amount from the methanolic extract. springermedizin.de The isolation process often requires chromatographic techniques to separate Coatline B from other plant metabolites.
Significance of Coatline B in Contemporary Chemical Research Paradigms
Coatline B holds significance in contemporary chemical research due to several factors. As a natural product with a distinct C-glucosyl-α-hydroxydihydrochalcone structure, it is of interest to natural product chemists studying the diversity and biosynthesis of plant secondary metabolites. researchgate.netacs.org Its presence in plants used in traditional medicine also motivates research into its potential biological activities. nih.govspringermedizin.deresearchgate.netresearchgate.netresearchgate.net
Furthermore, the unique characteristic of Coatline B to transform into a highly fluorescent compound (matlaline) in specific conditions makes it a valuable subject in photochemistry and analytical chemistry. researchgate.netrsc.orgacs.orgacs.orgucsb.eduresearchgate.net This transformation has historical roots in the study of Lignum nephriticum fluorescence and continues to be explored for its chemical mechanism and potential applications. rsc.orgacs.orgucsb.edursc.org
The study of Coatline B also contributes to the broader understanding of flavonoids and dihydrochalcones, a class of compounds known for their diverse biological properties. Research into Coatline B's activities, such as antioxidant and potential nephroprotective effects, aligns with the growing interest in discovering bioactive compounds from natural sources for various applications. nih.govspringermedizin.desigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net
Overview of Key Academic Research Domains Pertaining to Coatline B
Academic research on Coatline B spans several key domains:
Natural Product Chemistry and Phytochemistry: This domain focuses on the identification, isolation, and structural elucidation of Coatline B from its biological sources. researchgate.netacs.orgacs.orgnih.govresearchgate.netresearchgate.net It also involves studies on its biosynthesis within the plant.
Synthetic Chemistry: Researchers in this area may explore the synthesis of Coatline B or its analogs, as well as the synthesis of its transformation product, matlaline. springermedizin.deucsb.edu Studies on the chemical conversion of Coatline B to matlaline fall within this domain. rsc.orgacs.orgspringermedizin.deucsb.eduresearchgate.net
Analytical Chemistry and Photochemistry: The fluorescent properties of the matlaline formed from Coatline B are a significant area of research. researchgate.netrsc.orgacs.orgacs.orgresearchgate.netrsc.org This includes studying the mechanism of fluorescence, the conditions under which it occurs, and potential applications in sensing or imaging. acs.orgrsc.org
Biochemistry and Pharmacology: This domain investigates the biological activities of Coatline B, such as its antioxidant, antibacterial, and potential nephroprotective effects. nih.govspringermedizin.desigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net Studies aim to understand the mechanisms behind these activities and their potential therapeutic relevance.
Metabolomics and Biomarker Development: Coatline B's role as a plant metabolite and its distinct properties suggest its potential use in metabolomic studies and the development of biomarkers. sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
CAS No. |
87441-89-2 |
|---|---|
Molecular Formula |
C21H24O11 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-2-hydroxypropan-1-one |
InChI |
InChI=1S/C21H24O11/c22-7-14-18(29)19(30)20(31)21(32-14)15-11(24)4-2-9(17(15)28)16(27)13(26)6-8-1-3-10(23)12(25)5-8/h1-5,13-14,18-26,28-31H,6-7H2/t13-,14-,18-,19+,20-,21+/m1/s1 |
InChI Key |
LNVWGAALAQOWHF-IUOSPEFCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Assignment of Coatline B
High-Resolution Spectroscopic Characterization Techniques
The determination of the complex structure of Coatline B has been achieved through the application of a suite of advanced spectroscopic methods. Each technique offers a unique window into the molecule's connectivity, stereochemistry, and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Coatline B Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the constitution and relative stereochemistry of Coatline B. While specific ¹H NMR data for Coatline B is not extensively detailed in readily available literature, ¹³C NMR spectral data has been recorded in D₂O, providing key insights into the carbon framework of the molecule. The analysis of chemical shifts and coupling constants in related C-glucosyl flavonoids helps in assigning the signals of the glucose moiety and the dihydrochalcone (B1670589) skeleton. For instance, the C-glycosylation site is typically confirmed by a downfield shift of the attached aromatic carbon and an upfield shift of the ortho carbons.
Furthermore, the characterization of a new (αS) isomer of Coatline B, named Bijayasaline, was achieved through extensive NMR studies, including 2D techniques like COSY and HMBC, which were crucial in establishing the connectivity between protons and carbons.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis of Coatline B
Mass spectrometry has been instrumental in determining the molecular formula and probing the substructural components of Coatline B. High-resolution electrospray ionization mass spectrometry (ESI-MS) has provided precise molecular mass measurements.
Table 1: High-Resolution Mass Spectrometry Data for Coatline B
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 453.1391 | 453.1397 |
Tandem mass spectrometry (MS/MS) experiments have revealed characteristic fragmentation patterns, primarily involving the glycosidic unit. The fragmentation of the [M+H]⁺ ion of Coatline B shows sequential losses corresponding to fragments of the glucose moiety.
Table 2: MS/MS Fragmentation of Coatline B [M+H]⁺ Ion (m/z 453)
| Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
|---|---|---|
| 435 | 18 | Loss of H₂O |
| 381 | 72 | Cross-ring cleavage of the glucose unit |
| 363 | 90 | Cross-ring cleavage of the glucose unit |
This fragmentation pattern is characteristic of C-glycosyl flavonoids and provides valuable information for the structural confirmation of the sugar portion and its linkage to the aglycone.
X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination of Coatline B
To date, there are no published reports on the single-crystal X-ray diffraction analysis of Coatline B. This technique, which provides the most definitive three-dimensional structural information, relies on the ability to grow high-quality crystals of the compound. The amorphous nature of many natural products, including flavonoid glycosides, often presents a significant challenge to obtaining crystals suitable for XRD studies. Future research focused on the crystallization of Coatline B would be invaluable in unequivocally determining its solid-state conformation and packing.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting of Coatline B
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. While specific FTIR and Raman spectra for Coatline B are not widely available, the analysis of related chalcone and dihydrochalcone structures allows for the prediction of its key vibrational bands.
Expected characteristic vibrational frequencies for Coatline B would include:
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups.
Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands in the 2950-2850 cm⁻¹ region from the dihydrochalcone and glucose moieties.
C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the conjugated ketone.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
C-O stretching: Strong absorptions in the 1250-1000 cm⁻¹ range from the phenolic and alcoholic hydroxyl groups, as well as the ether linkages in the glucose unit.
These vibrational modes are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding.
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Coatline B
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The stereochemistry of Coatline B has been investigated using this method. The ECD spectrum of a stereoisomer of Coatline B, Bijayasaline, exhibited strong positive Cotton effects at 324 nm and 275 nm, which were crucial in assigning its (αS) configuration by comparison with the known (αR) configuration of a related compound, pterosupin. This comparison allows for the confident assignment of the stereocenter at the α-carbon of the dihydrochalcone core.
Microscopic and Morphological Investigations of Coatline B Systems
There is currently a lack of published research on the microscopic and morphological properties of Coatline B. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) could provide valuable information on the solid-state morphology, particle size, and crystalline habit of Coatline B. Such studies would be particularly insightful if different crystallization conditions lead to polymorphic forms, which could have implications for the compound's physical properties. Future investigations in this area are needed to provide a more complete picture of the material science aspects of this natural product.
Electron Microscopy (SEM, TEM) for Coatline B Microstructure and Nanostructure Analysis
A review of scientific literature does not yield specific studies on the microstructure or nanostructure of isolated Coatline B using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). While these techniques are powerful tools for characterizing morphology, they have been applied to related materials. For instance, SEM and TEM have been used to characterize the quasi-spherical shape and multiply-twinned structure of gold and silver nanoparticles synthesized using extracts from Eysenhardtia polystachya, the plant source of Coatline B researchgate.net. However, direct analysis of the crystalline structure or morphology of Coatline B itself via these methods is not documented in the available sources.
Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties of Coatline B
There is no specific data available from studies utilizing Atomic Force Microscopy (AFM) to analyze the surface topography or nanomechanical properties of Coatline B. AFM is a high-resolution scanning probe technique capable of providing three-dimensional surface characterization and measuring properties like elasticity and adhesion at the nanoscale unina.it. While it has been employed to study the surface topography of various organic and biological materials, its application for the direct analysis of Coatline B has not been reported in the surveyed literature.
Structural Relationships and Comparative Studies with Related Coatline B Analogues
Coatline B is a C-glucosyl-α-hydroxydihydrochalcone, a class of flavonoids characterized by a C6-C3-C6 backbone. researchgate.net Its specific structure has been identified as (αR)-3′-C-β-d-glucopyranosyl-α,2′,3,4′,4-pentahydroxydihydrochalcone. researchgate.net Comparative studies with its analogues reveal key structural distinctions that influence their chemical properties.
Coatline A: A closely related analogue also isolated from Eysenhardtia polystachya, Coatline A shares the C-glucosyl-α-hydroxydihydrochalcone framework. researchgate.net The primary difference lies in the degree of hydroxylation. The molecular formula for Coatline A is C21H24O10, whereas for Coatline B it is C21H24O11, indicating that Coatline B possesses one additional hydroxyl group. ebiohippo.com
Bijayasaline: This compound is the (αS) stereoisomer of Coatline B. It shares the same molecular formula and connectivity but differs in the three-dimensional arrangement at the α-carbon of the dihydrochalcone backbone. This stereochemical difference is a critical distinguishing feature between the two molecules.
Pterosupin: Isolated from Pterocarpus marsupium, pterosupin is the first naturally-occurring C-glycosyl-β-hydroxydihydrochalcone identified. researchgate.netresearchgate.net Unlike Coatline B, which has a hydroxyl group at the α-position, pterosupin features its hydroxyl group at the β-position of the three-carbon chain. Both compounds are C-glycosylated dihydrochalcones, but the position of the hydroxyl group on the propane bridge differentiates them. researchgate.netnih.gov
Matlaline: Matlaline is not a naturally co-occurring analogue in the same sense as the others but is the fluorescent oxidation product of Coatline B. unina.it The transformation involves a complex and unusual intramolecular oxidative rearrangement, resulting in a novel four-ring tetrahydromethanobenzofuro[2,3-d]oxacine structure. This significant structural change is responsible for the strong blue fluorescence observed when infusions of Eysenhardtia polystachya are prepared in slightly alkaline water.
The following table provides a comparative summary of Coatline B and its related analogues.
| Compound | Core Structure | Stereochemistry at α-carbon | Position of Hydroxyl Group on Propane Bridge | Molecular Formula | Relationship to Coatline B |
|---|---|---|---|---|---|
| Coatline B | C-glucosyl-dihydrochalcone | R | α | C21H24O11 | Reference Compound |
| Coatline A | C-glucosyl-dihydrochalcone | Not Specified | α | C21H24O10 | Analogue (lacks one hydroxyl group) |
| Bijayasaline | C-glucosyl-dihydrochalcone | S | α | C21H24O11 | Stereoisomer (epimer) |
| Pterosupin | C-glycosyl-dihydrochalcone | Not Applicable | β | C21H24O11 | Positional Isomer |
| Matlaline | Tetrahydromethanobenzofuro[2,3-d]oxacine | Not Applicable | Not Applicable | C21H22O12 | Oxidation Product |
Computational and Theoretical Chemistry of Coatline B
Quantum Mechanical (QM) Simulations of Coatline B Electronic Structure and Reactivity
Quantum Mechanical (QM) simulations are essential tools for understanding the electronic behavior and potential reaction pathways of molecules at an atomic level. These methods, particularly Density Functional Theory (DFT), have been employed to study Coatline B's fundamental characteristics and its conversion to other compounds.
Density Functional Theory (DFT) Applications for Coatline B Conformational Preference and Spectroscopic Property Prediction
Density Functional Theory (DFT) has been extensively used to predict the spectroscopic properties and explore the conformational landscape of Coatline B and related structures. A key application of DFT has been in the prediction of Electronic Circular Dichroism (ECD) spectra, which are vital for determining the absolute configuration of chiral molecules like Coatline B. researchgate.netcore.ac.uk Studies have utilized time-dependent density functional theory (TDDFT) to predict ECD spectra, evaluating its accuracy and comparing it with other quantum chemical methods. researchgate.net While TDDFT has demonstrated good reliability for assigning absolute configurations, its results can be sensitive to the specific functional used in the calculations. researchgate.net
DFT analysis has also provided insights into the oxidative conversion of Coatline B to the fluorescent compound matlaline. acs.orgresearchgate.net DFT calculations have been used to analyze the main intermediates in this reaction scheme, predicting absorption maxima that align with experimental UV-Vis spectroscopic data. acs.org Geometry optimizations of these intermediates and related species have been performed at the DFT level, often employing hybrid functionals such as PBE0 and basis sets like 6-31+G(d,p), with consideration for the solvent environment using polarizable continuum models. acs.org Conformational analysis, which involves exploring different spatial arrangements of the molecule, is an important aspect of these DFT studies, particularly for accurately predicting spectroscopic properties and understanding molecular behavior. acs.orgresearchgate.netcore.ac.uk
Ab Initio Methods for Coatline B Reaction Pathway Elucidation and Transition State Analysis
Ab initio methods, which are based on first principles without empirical parameters, offer an alternative approach to QM simulations. These methods can be applied to study reaction mechanisms, including the identification of transition states and the elucidation of reaction pathways. While the search results indicate that ab initio methods have been considered and evaluated in the context of predicting spectroscopic properties alongside DFT researchgate.net, and the ab initio MP2 method has been applied for conformational searches in studies of other molecules researchgate.net, specific detailed research focused on using ab initio methods for the explicit reaction pathway elucidation or transition state analysis of Coatline B's conversion to matlaline was not prominently found in the provided information. The oxidative transformation of Coatline B is a complex process involving potential intermediates and rearrangements acs.orgucsb.edu, suggesting that ab initio calculations could potentially provide valuable theoretical insights into the energetics and mechanism of this reaction.
Chemoinformatics and Machine Learning Approaches in Coatline B Discovery and Design
Chemoinformatics involves the application of computational and informational methods to chemical problems, while machine learning utilizes algorithms to learn from data and make predictions or decisions. These fields are increasingly important in the discovery and design of new molecules. Although the provided search results mention chemoinformatics and machine learning in related contexts, specific detailed applications focused on the discovery or design of Coatline B itself through these approaches were not extensively described.
Chemoinformatics techniques, such as molecular docking, have been applied in studies involving flavonoids, including Coatline B, to screen for potential biological activities, such as inhibition of the dengue NS2B/NS3 protease. pjps.pk This exemplifies how chemoinformatics can be used to explore the potential functions of known compounds like Coatline B. Machine learning has been referenced in broader chemical and biological applications, including the analysis of chlorophyll (B73375) fluorescence for detecting plant stress mdpi.com and in the development of biosensors researchgate.net. While these areas are related to the study of natural products and their properties, a direct link to the de novo discovery or rational design of Coatline B using these computational methods was not evident from the search results. Chemoinformatics is also relevant in metabolic fingerprinting csic.es, a process that can help identify compounds in complex mixtures, which could indirectly contribute to the study of Coatline B's occurrence.
Synthetic Methodologies and Chemical Modifications of Coatline B
Total Synthesis Strategies for Coatline B and its Stereoisomers
While detailed total synthesis strategies specifically for Coatline B are not extensively described in the search results, related work on the synthesis of α-hydroxydihydrochalcones provides insight into potential approaches. Coatline B itself has been isolated from natural sources. scribd.comresearchgate.netresearchgate.netdokumen.pubresearchgate.netresearchgate.net
Retrosynthetic Analysis and Strategic Disconnections for Coatline B
Based on the structure of Coatline B as a C-glucosyl-α-hydroxydihydrochalcone, a retrosynthetic analysis would likely involve disconnecting the glycosidic bond and the bond forming the dihydrochalcone (B1670589) structure. The dihydrochalcone moiety could potentially be synthesized from a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025), followed by reduction. The C-glycosidic linkage presents a specific synthetic challenge, requiring methodologies for forming a carbon-carbon bond between the sugar and the aglycone.
Development of Enantioselective and Diastereoselective Routes to Coatline B
Coatline B possesses an αR configuration at the chiral center in the dihydrochalcone part of the molecule. researchgate.netresearchgate.netresearchgate.netresearchgate.net The development of enantioselective and diastereoselective routes would be essential for synthesizing specific stereoisomers of Coatline B. Research on the enantioselective synthesis of α-hydroxydihydrochalcones has been explored, including enzymatic methods using benzaldehyde lyase, which can yield (R)-enantioselective products. researchgate.net This suggests that biocatalytic approaches could be valuable for controlling the stereochemistry at the α-hydroxy position during synthesis.
Green Chemistry Principles Applied to Coatline B Synthesis
The application of green chemistry principles in the synthesis of compounds like Coatline B is an area of growing importance. While specific examples for Coatline B synthesis are limited in the search results, the use of biocatalysis, such as with benzaldehyde lyase, aligns with green chemistry principles by utilizing enzymes that operate under mild conditions (ambient temperature, neutral pH, aqueous environments) and can reduce the need for harsh reagents and solvents. researchgate.net Green synthesis approaches have also been explored for other compounds, such as reduced graphene oxide, using plant extracts, indicating a broader interest in environmentally friendly synthetic methods in natural product chemistry. researchgate.net
Functionalization and Derivatization Strategies for Coatline B Scaffolds
Coatline B undergoes chemical transformations, most notably its conversion to the fluorescent matlaline. This reaction involves the oxidation of the catechol moiety in Coatline B in slightly alkaline water. acs.orgrsc.orgeverand.comresearchgate.netunina.itucsb.eduspringermedizin.de
Covalent Modification Techniques for Coatline B Derivatives
Covalent modification of Coatline B could involve reactions targeting its hydroxyl groups, the catechol moiety, or the α-hydroxy ketone functionality. Derivatization techniques, such as silylation with bis(trimethylsilyl)trifluoroacetamide (BSTFA), have been used for the analysis of compounds from E. polystachya extracts, which contain Coatline B. researchgate.net This suggests that standard derivatization methods for hydroxyl groups are applicable. The conversion of Coatline B to matlaline is an example of a significant chemical transformation involving oxidation and rearrangement, resulting in a different ring structure. unina.itucsb.edu
Reactivity, Stability, and Transformation Pathways of Coatline B
Acid-Base Properties and Hydrolytic Stability of Coatline B
The stability of Coatline B is significantly influenced by pH. It undergoes a fast and irreversible reaction when exposed to slightly alkaline water, typically in the pH range of approximately 7.5 to 9.0, resulting in the formation of matlaline nih.gov. The reaction kinetics are reported to be optimal within the pH range of 8.5–9.0, with the transformation not proceeding appreciably at pH values below 7.0. This indicates that Coatline B is relatively unstable in neutral to moderately alkaline aqueous environments. The fluorescence of the product, matlaline, is also pH-dependent, with the strongly blue-emitting species being the anionic form prevalent at alkaline pH nih.gov. Hydrolysis is implicated in the transformation pathway of Coatline B in alkaline conditions, leading to matlaline. While one source broadly mentioned instability of related compounds under acidic conditions, the specific and well-documented transformation of Coatline B occurs under alkaline conditions.
Mechanistic Investigations of Coatline B Transformations in Defined Chemical Systems
Extensive research has focused on elucidating the mechanism by which Coatline B transforms into matlaline in slightly alkaline aqueous solutions. This process is characterized as an intramolecular oxidative cyclization. The proposed mechanism commences with the molecular oxygen-induced oxidation of the catechol moiety within Coatline B, yielding an electrophilic o-quinone intermediate. This is followed by a nucleophilic attack from the resorcinol (B1680541) moiety onto the transient o-quinone. Subsequent intramolecular reactions, including further oxidation and ring closures, lead to the formation of the characteristic four-ring methanobenzofuroazocinone scaffold of matlaline. The configuration at the α-carbon of Coatline B has been shown to influence the orientation of the bridged ring in the resulting matlaline structure. This transformation is described as a fast and irreversible process. Studies utilizing chemical experiments and computational approaches, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanism and identify key intermediates. The transformation pathway of Coatline B to matlaline in vitro is considered to resemble its biosynthetic pathway in Eysenhardtia polystachya.
Transformation of Coatline B to Matlaline
| Reactant | Conditions | Product | Yield | Key Initiating Step |
| Coatline B | Slightly alkaline water (pH ~7.5-9.0), Room Temperature, Aerobic Conditions | Matlaline | Near quantitative | Molecular oxygen-induced oxidation of catechol moiety |
Advanced Material Applications and Performance of Coatline B
Role of Coatline B in Composite Materials and Nanostructured Assemblies
Coatline B plays a role in nanostructured assemblies, particularly in the context of functionalized silica (B1680970) nanoparticles developed for biological applications. Extracts containing Coatline B have been utilized in the synthesis of these nanoparticles, leveraging the compound's fluorescent properties for use as fluorescent cell nanomarkers. This highlights the integration of Coatline B into nanoscale composite structures where its optical characteristics are key to the material's function. The source plant, Eysenhardtia polystachya, can also be considered a natural composite material from which Coatline B is derived. epa.gov However, the provided research does not elaborate on the role of Coatline B in enhancing the structural or bulk properties of synthetic composite materials beyond its contribution to fluorescence in specific nanoscale assemblies.
Electronic and Optoelectronic Properties of Coatline B-Based Materials
Coatline B itself exhibits photoluminescence. epa.gov A significant optoelectronic property of Coatline B-based materials stems from its oxidative conversion in slightly alkaline water to matlaline, a compound exhibiting strong blue fluorescence. This reaction yields a fluorescent product with a high emission quantum yield in aqueous environments. The fluorescence of matlaline is notably pH-dependent, switching between bright and dark states, which suggests potential for sensing applications.
Environmental Fate and Degradation Mechanisms of Coatline B
Environmental Distribution and Transport of Coatline B in Natural Systems
Specific, detailed research findings on the environmental distribution and transport of Coatline B in natural systems are not extensively documented in the provided search results. Coatline B originates from Eysenhardtia polystachya, a tree used traditionally to prepare infusions. This suggests its potential introduction into aquatic environments through natural leaching processes from the wood. However, the extent of its distribution in various environmental compartments (e.g., soil, water, air, sediment) and its transport mechanisms (e.g., leaching, runoff, atmospheric deposition) have not been clearly elucidated in the examined literature.
Biodegradation Pathways of Coatline B in Various Environmental Compartments
Abiotic Degradation Mechanisms of Coatline B (e.g., photolysis, hydrolysis, oxidation)
One notable abiotic degradation mechanism observed for Coatline B is its oxidative conversion in aqueous solutions, particularly under slightly alkaline conditions at room temperature. This reaction yields a fluorescent product known as Matlaline. This oxidative process is responsible for the characteristic blue emission observed in infusions made from Lignum nephriticum wood, which contains Coatline B.
The chemical transformation of Coatline B to Matlaline involves an intramolecular oxidation reaction. While the specific details regarding photolysis or hydrolysis rates and products for Coatline B were not found, the documented oxidation in alkaline water highlights one significant abiotic transformation pathway.
Remediation Strategies for Coatline B Contamination (if applicable)
Specific strategies for the remediation of Coatline B contamination in environmental matrices were not identified in the search results. Given the limited information on its environmental distribution and potential for widespread contamination, research focusing on dedicated remediation techniques for this specific compound does not appear to be prevalent in the examined literature.
Future Perspectives and Emerging Directions in Coatline B Research
Exploration of Novel and Sustainable Synthetic Methodologies for Coatline B Production
Current access to Coatline B primarily relies on extraction from natural sources, particularly Eysenhardtia polystachya. sigmaaldrich.comresearchgate.netacs.org While this provides the compound, the sustainability and scalability of this method for potential large-scale applications warrant the exploration of alternative synthetic strategies. Future research should focus on developing novel and sustainable synthetic methodologies. This could involve optimizing cultivation and extraction processes from plant sources to enhance yield and reduce environmental impact.
Furthermore, the complex structure of Coatline B, a C-glucosyl-α-hydroxydihydrochalcone, presents an interesting challenge for synthetic chemists. Developing efficient total or semi-synthetic routes could provide a more controlled and potentially scalable supply. Research in this area might explore biocatalytic approaches, utilizing enzymes involved in the plant's biosynthetic pathway to perform specific transformations. Flow chemistry techniques could also be investigated to enable continuous and more efficient synthesis. The development of green chemistry-aligned synthetic methods, minimizing waste generation and the use of hazardous substances, will be crucial for sustainable production.
Potential research areas in synthetic methodologies:
| Research Area | Description | Potential Outcome |
| Optimized Plant Extraction | Improving efficiency and yield from natural sources. | More sustainable and cost-effective isolation. |
| Biocatalytic Synthesis | Utilizing enzymes for specific bond formations or modifications. | Enantioselective and environmentally friendly routes. |
| Total/Semi-Synthesis Development | Designing convergent or linear synthetic pathways from simpler precursors. | Scalable and controlled production. |
| Flow Chemistry Applications | Implementing continuous flow reactors for synthesis steps. | Enhanced reaction control and efficiency. |
| Green Chemistry Approaches | Developing methods with reduced solvent use and waste production. | Environmentally sustainable synthesis. |
Uncharted Reactivity Profiles and Catalytic Functions of Coatline B
The most well-documented reactivity of Coatline B is its base-induced oxidation and intramolecular cyclization to form the fluorescent compound matlaline. researchgate.netacs.orgrsc.orgresearchgate.netucsb.edu However, the broader reactivity profile and potential catalytic functions of Coatline B remain largely uncharted. Future research should delve into exploring its behavior under a wider range of chemical conditions.
Investigations could focus on its reactivity with different classes of reagents, exploring potential transformations beyond the matlaline formation. Given its polyphenolic and glycosidic structure, Coatline B might exhibit antioxidant activity through radical scavenging or metal chelation, as suggested by its reported antioxidant properties. sigmaaldrich.comspringermedizin.demdpi.com Further studies are needed to fully elucidate the mechanisms of these activities and explore other potential redox behaviors.
Moreover, the possibility of Coatline B acting as a catalyst or ligand in chemical reactions warrants investigation. Flavonoids and related polyphenols have been shown to interact with metal ions and influence catalytic processes. Research could explore if Coatline B can catalyze specific organic transformations or act as a chiral ligand in asymmetric synthesis, given the stereogenic center at the α-hydroxy position. researchgate.net Understanding these uncharted reactivity profiles and potential catalytic roles could uncover novel applications for Coatline B in organic synthesis or materials science.
Potential research areas in reactivity and catalysis:
| Research Area | Description | Potential Outcome |
| Diverse Reaction Conditions | Studying reactivity under varying pH, temperature, and atmospheric conditions. | Identification of new transformation pathways. |
| Redox Chemistry | Detailed investigation of antioxidant mechanisms and potential pro-oxidant behavior. | Better understanding of biological and chemical stability. |
| Metal Chelation Properties | Studying interactions with various metal ions. | Potential for use in sensing or catalysis. |
| Catalytic Activity | Exploring its ability to catalyze organic reactions. | Development of new organocatalysts or ligands. |
| Stereoselective Reactions | Investigating its potential as a chiral catalyst or ligand. | Applications in asymmetric synthesis. |
Application of Artificial Intelligence and Robotics in Coatline B Discovery and Materials Design
The complexity of natural product research and materials design makes Coatline B a suitable candidate for the application of advanced computational and robotic tools. Artificial intelligence (AI) and machine learning algorithms can be employed to predict new natural sources where Coatline B or structurally related compounds might be found, based on existing phytochemical databases and geographical data.
AI can also play a significant role in optimizing synthetic routes for Coatline B, predicting reaction outcomes, and identifying optimal reaction conditions. Furthermore, given the reported biological activities of Coatline B sigmaaldrich.comspringermedizin.demdpi.com, AI could be used for virtual screening to predict potential new biological targets or therapeutic applications. Computational methods have already been applied to screen flavonoids for activity against targets like the dengue NS2B/NS3 protease, indicating the potential for this approach with Coatline B. pjps.pk
Potential research areas using AI and Robotics:
| Research Area | Description | Potential Outcome |
| Predictive Source Identification | Using AI to analyze biological and environmental data to find new sources. | Discovery of novel or richer natural sources. |
| Synthesis Route Optimization | Employing AI to design and optimize synthetic pathways. | More efficient and high-yielding synthesis. |
| Virtual Biological Screening | Using AI to predict potential biological activities and targets. | Identification of new therapeutic or biological applications. |
| Automated Extraction & Purification | Utilizing robotics to automate isolation procedures. | Increased throughput and reproducibility. |
| High-Throughput Application Testing | Employing robotic platforms for rapid screening in various applications. | Accelerated discovery and optimization of uses. |
Interdisciplinary Research Synergies and Collaborative Opportunities for Coatline B Studies
Advancing the understanding and application of Coatline B necessitates strong interdisciplinary research synergies and collaborative efforts. The study of Coatline B naturally bridges botany, chemistry, and biology, but its potential extends to materials science, physics (due to its fluorescence), and computer science (for AI/robotics applications).
Collaborations between ethnobotanists and chemists can facilitate the identification of traditional uses of Coatline B-containing plants, providing valuable insights for modern pharmacological investigations. Chemists and biochemists can work together to fully elucidate the mechanisms behind its reported biological activities and explore new ones. Partnerships with materials scientists are crucial for developing novel fluorescent materials, biosensors, or bioimaging agents based on Coatline B and its derivatives like matlaline. sigmaaldrich.commdpi.com
Furthermore, collaboration with physicists specializing in fluorescence and photophysics can lead to a deeper understanding of the photophysical properties of Coatline B and matlaline, potentially leading to the design of new fluorophores with tailored properties. Integrating expertise from computer scientists in AI and robotics will be vital for accelerating discovery and development processes, as outlined in the previous section. pjps.pk Fostering these interdisciplinary connections and collaborative opportunities will be key to unlocking the full potential of Coatline B as a valuable natural product with diverse applications.
Potential interdisciplinary collaborations:
| Disciplines Involved | Focus Area | Potential Outcome |
| Botany, Ethnobotany, and Chemistry | Identifying traditional uses and new plant sources; optimizing extraction. | Discovery of new applications; sustainable sourcing. |
| Chemistry, Biochemistry, and Pharmacology | Elucidating biological mechanisms; discovering new bioactivities. | Development of Coatline B-based therapeutics or supplements. |
| Chemistry and Materials Science | Developing fluorescent materials, sensors, and probes. | Novel applications in diagnostics, imaging, and sensing. |
| Chemistry and Physics | Understanding and manipulating fluorescence and photophysical properties. | Design of improved or new fluorescent probes. |
| Chemistry, Computer Science, and Robotics | Applying AI for discovery and synthesis; automating research processes. | Accelerated research pace; identification of unforeseen properties or applications. |
Q & A
Q. How to align Coatline B research with ethical standards for animal studies?
Q. How to integrate Coatline B research into a broader theoretical framework (e.g., systems pharmacology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
